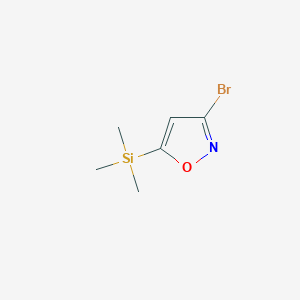
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol, also known as FDHIO, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a fluorinated derivative of the indene family of compounds, which are characterized by a three-ring structure. FDHIO has been studied for its potential use as a drug for the treatment of various diseases, as well as its ability to act as a catalyst in organic reactions.
Scientific Research Applications
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has been studied for its potential use as a drug for the treatment of various diseases. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use as a catalyst in organic reactions.
Mechanism of Action
The exact mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is not yet known. However, it is believed that its anti-inflammatory, anti-bacterial, and anti-cancer properties are due to its ability to interact with various proteins and enzymes in the body. It is also believed to act as a catalyst in organic reactions by forming stable complexes with substrates and products.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol have not yet been fully studied. However, it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to have an inhibitory effect on the production of certain enzymes and proteins in the body.
Advantages and Limitations for Lab Experiments
The use of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used as a catalyst in organic reactions. Additionally, its anti-inflammatory, anti-bacterial, and anti-cancer properties make it a potential drug for the treatment of various diseases. However, its exact mechanism of action is not yet known, and its biochemical and physiological effects have not yet been fully studied.
Future Directions
There are several possible future directions for research on (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential use as a drug for the treatment of various diseases. Additionally, more studies could be conducted on its ability to act as a catalyst in organic reactions. Further research could also be conducted on its potential use as an additive in foods and beverages. Finally, more studies could be conducted on its potential use as a pesticide and herbicide.
Synthesis Methods
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol can be synthesized using a two-step process. The first step involves the reaction of 6-bromo-2,3-dihydro-1H-inden-1-ol with sodium fluoride in an aqueous solution to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. The second step involves the hydrolysis of the resulting product to produce (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. This process is relatively simple and can be carried out in a laboratory setting.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "ethyl magnesium bromide", "fluorine gas", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1H-inden-1-one with ethyl magnesium bromide in anhydrous ether to form (1R)-2,3-dihydro-1H-inden-1-ol", "Step 2: React (1R)-2,3-dihydro-1H-inden-1-ol with fluorine gas in acetic acid to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 3: Reduce (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol with sodium borohydride in methanol to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 4: Purify the product by acid-base extraction using hydrochloric acid and sodium hydroxide, followed by recrystallization from water" ] } | |
CAS RN |
1270301-76-2 |
Product Name |
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol |
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




